molecular formula C9H5ClFNO2 B3108973 7-chloro-6-fluoro-1H-indole-2-carboxylic acid CAS No. 169674-56-0

7-chloro-6-fluoro-1H-indole-2-carboxylic acid

Cat. No. B3108973
CAS RN: 169674-56-0
M. Wt: 213.59 g/mol
InChI Key: NJFIQCOFOZNSSU-UHFFFAOYSA-N
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Description

“7-chloro-6-fluoro-1H-indole-2-carboxylic acid” is a chemical compound with the molecular formula C9H5ClFNO2 . It is a derivative of indole, which is a significant heterocyclic system in natural products and drugs .


Molecular Structure Analysis

The InChI code for “7-chloro-6-fluoro-1H-indole-2-carboxylic acid” is 1S/C9H5ClFNO2/c10-5-2-1-4-3-6 (9 (13)14)12-8 (4)7 (5)11/h1-3,12H, (H,13,14) . This code provides a specific description of the molecule’s structure.

Scientific Research Applications

Synthesis and Anticancer Applications

  • 7-Chloro-6-fluoro-1H-indole-2-carboxylic acid is a key intermediate in synthesizing biologically active anticancer drugs. An efficient synthesis method for this compound, which is crucial for anticancer drug development, has been established, optimizing the yield and confirming its structure (Zhang et al., 2019).

Antibacterial Applications

  • Compounds derived from 7-chloro-6-fluoro-1H-indole-2-carboxylic acid, such as enoxacin, demonstrate broad and potent in vitro antibacterial activity. This research highlights the structural variations and their impact on antibacterial efficacy (Matsumoto et al., 1984).

Synthesis of Heterocycles for Antimicrobial and Antiinflammatory Activities

  • Derivatives of 7-chloro-6-fluoro-1H-indole-2-carboxylic acid have been synthesized and studied for their antimicrobial, antiinflammatory, and antiproliferative activities. This research contributes to the development of new therapeutic agents with potential clinical applications (Narayana et al., 2009).

Role in Synthesizing HIV Inhibitors

  • Methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, closely related to 7-chloro-6-fluoro-1H-indole-2-carboxylic acid, is instrumental in synthesizing phosphoindole inhibitors of HIV. This demonstrates its significance in creating treatments for HIV (Mayes et al., 2010).

Development of New Heterocyclic Compounds

  • The synthesis of new heterocyclic compounds using derivatives of 7-chloro-6-fluoro-1H-indole-2-carboxylic acid opens up possibilities for novel therapeutic agents. These compounds show promise in various medical applications, including as anticancer agents (Reddy et al., 2008).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

7-chloro-6-fluoro-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFNO2/c10-7-5(11)2-1-4-3-6(9(13)14)12-8(4)7/h1-3,12H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJFIQCOFOZNSSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=C(N2)C(=O)O)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201254989
Record name 7-Chloro-6-fluoro-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201254989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-6-fluoro-1H-indole-2-carboxylic acid

CAS RN

169674-56-0
Record name 7-Chloro-6-fluoro-1H-indole-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=169674-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-6-fluoro-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201254989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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